molecular formula C17H14ClN3O2S3 B2693084 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide CAS No. 304894-09-5

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B2693084
CAS No.: 304894-09-5
M. Wt: 423.95
InChI Key: OVUBMNJTAIYRRW-RAXLEYEMSA-N
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Description

4-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 4-chlorophenyl group at the C5 position and an N-linked 1,3-thiazol-2-yl moiety via a butanamide chain. The Z-configuration of the exocyclic double bond at C5 is critical for its structural stability and biological interactions. This compound shares structural motifs common in bioactive molecules, including a sulfanylidene group (C=S) and a ketone (C=O) at C4, which are known to enhance electronic delocalization and binding affinity to biological targets .

Properties

IUPAC Name

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S3/c18-12-5-3-11(4-6-12)10-13-15(23)21(17(24)26-13)8-1-2-14(22)20-16-19-7-9-25-16/h3-7,9-10H,1-2,8H2,(H,19,20,22)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUBMNJTAIYRRW-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antibacterial, anticancer, anti-inflammatory, and antiviral properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN3O3S2C_{16}H_{16}ClN_{3}O_{3}S^{2}, with a molecular weight of approximately 369.89 g/mol. The structural complexity of this compound contributes to its biological activity, particularly due to the presence of thiazolidinone and thiazole moieties.

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance:

  • Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) against this gram-positive bacterium ranging from 16 to 32 mg/ml .
  • Bacillus subtilis : No significant antibacterial effect was observed against this strain .

Anticancer Activity

Thiazolidinone derivatives have been shown to inhibit various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have indicated that derivatives can inhibit apoptosis signal-regulating kinase 1 (ASK1), which is associated with various cancers .
Cell LineIC50 (µM)Reference
Chloroquine-sensitive Plasmodium falciparum (3D7)35.0
Chloroquine-resistant Plasmodium falciparum (K1)151.4

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and blocking NF-kB activation. This suggests potential therapeutic applications in inflammatory diseases .

Antiviral Activity

Research has shown that thiazolidinone derivatives can inhibit viral proteases, which are critical for viral replication:

  • Dengue Virus Protease : The compound has been tested against the NS2B-NS3 protease, showing promising results in inhibiting viral replication .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazolidinone derivatives:

  • Antimicrobial Screening : A study assessed the antimicrobial efficacy of various thiazolidinones against multiple pathogens, confirming the compound's effectiveness against certain strains of bacteria and fungi .
  • Cytotoxicity Assessment : In vitro studies on VERO cell lines showed that while the compound has cytotoxic effects, it varies significantly across different cell types, indicating selective toxicity that could be harnessed for therapeutic purposes .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolidinones suggest that modifications to the thiazole and chlorophenyl groups can enhance biological activity, providing a pathway for developing more potent derivatives .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C21H15ClN2O3S2C_{21}H_{15}ClN_{2}O_{3}S_{2}, with a molecular weight of approximately 463.4 g/mol. Its structure features a thiazolidine core with multiple functional groups, including a pyrrolidine ring and various substituents that contribute to its biological activity.

Research indicates that compounds derived from thiazolidinones exhibit a wide range of biological activities:

  • Antimicrobial Activity : Thiazolidinone derivatives have shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 mg/ml .
  • Anticancer Properties : Several studies have highlighted the potential of thiazolidinone derivatives in cancer treatment. For instance, derivatives have been tested for their ability to inhibit tumor cell proliferation and angiogenesis, showing promising results in vitro against various human cancer cell lines .
  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on specific enzymatic targets, including serine proteases associated with viral infections such as Dengue virus and bacterial transferases .

Case Studies

Several case studies illustrate the applications of thiazolidinone derivatives:

  • Antimalarial Activity : Research has demonstrated that certain thiazolidinone derivatives exhibit antimalarial properties against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The IC50 values indicate varying levels of efficacy depending on the strain .
  • Antituberculosis Activity : While some derivatives have shown activity against tuberculosis bacteria, their effectiveness is generally lower compared to established treatments like Isoniazid .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazolidinone Core

The sulfanylidene (C=S) group undergoes nucleophilic substitution, particularly at the sulfur atom. This reactivity is exploited to modify the thiazolidinone scaffold:

Reaction Type Conditions Products References
Thiol displacementAmines (e.g., benzylamine), DMF, 80°CReplacement of sulfanylidene with amine, forming 4-oxo-thiazolidin-2-amine derivatives
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DCMS-alkylated thiazolidinones (e.g., methylthio derivatives)

The reaction with amines proceeds via nucleophilic attack at the electrophilic sulfur, yielding stable thioamide derivatives. This modification is critical for tuning bioactivity.

Electrophilic Addition to the Exocyclic Double Bond

The Z-configured methylidene group participates in electrophilic addition and cycloaddition reactions:

Reaction Type Conditions Products References
BrominationBr₂ in CCl₄, 0°CDibromo adduct at the exocyclic double bond
Diels-Alder reactionMaleic anhydride, toluene, refluxCycloadducts with enhanced stereochemical complexity

The electron-deficient exocyclic double bond facilitates regioselective additions, enabling functionalization for drug-design applications.

Oxidation and Reduction Reactions

The sulfanylidene group and conjugated system are redox-active:

Reaction Type Conditions Products References
Oxidation (S→O)H₂O₂, AcOH, 50°CSulfone derivatives (C=O replaces C=S)
HydrogenationH₂, Pd/C, MeOHSaturated thiazolidinone with reduced exocyclic double bond

Oxidation to sulfones enhances metabolic stability, while hydrogenation alters conformational flexibility.

Hydrolysis Under Acidic/Basic Conditions

The amide and thiazolidinone moieties hydrolyze under extreme pH:

Reaction Type Conditions Products References
Acidic hydrolysis6M HCl, 100°C, 12hCleavage of the butanamide chain to form carboxylic acid and 2-aminothiazole
Basic hydrolysisNaOH (1M), EtOH, refluxRing-opening of thiazolidinone to thioamide intermediates

Hydrolysis studies inform stability profiles and degradation pathways under physiological conditions.

Thiol-Disulfide Exchange

The sulfanylidene group participates in thiol-mediated redox reactions:

Reaction Type Conditions Products References
Disulfide formationGlutathione, pH 7.4, 37°CMixed disulfide conjugates with cellular thiols

This reactivity suggests potential for prodrug strategies or interactions with biological thiols.

Comparative Reactivity of Thiazolidinone Derivatives

Structural analogs highlight the influence of substituents on reactivity:

Compound Key Functional Groups Reactivity Differences
[4-(5Z)-5-(4-methoxyphenyl)methylidene analog Methoxy substituentEnhanced electron density reduces electrophilic addition rates
[3-{(Z)-3-(4-fluorobenzyl)...pyrimidin-4-one Fluorobenzyl, pyridopyrimidinoneIncreased steric hindrance limits nucleophilic substitution
[4-(5Z)-5-(1,3-benzodioxol-5-ylmethylidene) analog Benzodioxole groupAltered redox stability due to electron-rich aromatic system

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazolidinone Derivatives

Compound Name R₁ (C5 Substituent) R₂ (N-Linked Group) Key Functional Groups Reference
Target Compound 4-Chlorophenyl 1,3-Thiazol-2-yl C=S, C=O, Z-configuration
4-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide 4-Methylphenyl 4-Methylphenyl C=S, C=O
3-[(5Z)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]propanamide 2-Chlorophenyl 5-(4-Methoxybenzyl)thiazole C=S, C=O, Z-configuration
N-[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide 4-Hydroxy-3-methoxyphenyl 2-Nitrobenzamide C=S, C=O, NO₂

Key Observations :

  • The 1,3-thiazol-2-yl substituent introduces a heterocyclic amine, which may facilitate hydrogen bonding with biological targets compared to simpler aryl groups (e.g., ) .

Key Findings :

  • The target compound’s 4-chlorophenyl group is associated with antimicrobial activity in related analogs (e.g., triazole-thiones in ), though direct data for the target compound is lacking .

Spectroscopic and Computational Analysis

Table 3: Spectral and Electronic Properties

Compound IR (C=S stretch, cm⁻¹) ¹H-NMR (Key Signals, δ ppm) Computational Analysis (e.g., HOMO-LUMO) Reference
Target Compound 1247–1255 7.2–8.1 (Ar-H), 3.1–3.5 (CH₂) Not reported
5-(4-(4-Chlorophenyl)sulfonyl)phenyl-4-(2,4-difluorophenyl)-1,2,4-triazole-3(4H)-thione 1243–1258 7.4–8.3 (Ar-H), 2.9–3.3 (CH₂) HOMO-LUMO gap: 4.2 eV
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 1250–1255 6.8–7.6 (Ar-H), 2.4 (CH₃) Electron density localized on C=S

Insights :

  • The C=S stretching frequency (~1240–1258 cm⁻¹) is consistent across analogs, confirming the thione tautomer’s dominance .
  • Aromatic proton signals (δ 7.2–8.3 ppm) reflect the electronic effects of substituents (e.g., electron-withdrawing Cl in the target compound vs. electron-donating OCH₃ in ) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide?

  • Answer : The compound can be synthesized via a multi-step condensation reaction. A general approach involves refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and aromatic aldehydes in DMF-acetic acid (1:2 v/v) for 2–3 hours. For example, similar thiazolidinone derivatives were synthesized by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and 4-chlorobenzaldehyde under acidic conditions, followed by recrystallization . Optimization of solvent ratios (e.g., DMF-ethanol vs. DMF-acetic acid) may improve yield and purity.

Q. How can the stereochemical configuration (Z/E) of the 4-chlorophenylmethylidene group be confirmed?

  • Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. For analogous compounds, NOE correlations between the 4-chlorophenyl proton and the thiazolidinone ring protons confirm the (Z)-configuration . Additionally, single-crystal X-ray diffraction (as in ) provides definitive evidence of spatial arrangement.

Q. What analytical techniques are suitable for characterizing the thiazolidinone core?

  • Answer :

  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) stretches .
  • 1H/13C NMR : Key signals include the methylidene proton (δ ~7.8–8.2 ppm) and carbonyl carbons (δ ~165–175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) arising from solvent polarity or tautomerism be resolved?

  • Answer : Solvent-induced shifts are common in polar aprotic solvents like DMSO-d5. For example, the thione-thiol tautomerism in thiazolidinones can lead to variable proton signals. Controlled experiments in deuterated chloroform (CDCl3) or D2O-exchanged DMSO-d6 reduce ambiguity. Computational methods (e.g., DFT calculations) can model tautomeric equilibria and predict dominant forms .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?

  • Answer :

  • Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4).
  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) on the butanamide side chain may enhance solubility without compromising activity .
  • Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell culture media .

Q. What mechanistic insights exist for the compound’s potential biological activity (e.g., enzyme inhibition)?

  • Answer : The thiazolidinone-thiazole scaffold is known to target enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases. Molecular docking studies suggest the 4-chlorophenyl group occupies hydrophobic pockets, while the sulfanylidene moiety chelates catalytic metal ions (e.g., Zn²+ in metalloproteases) . Validate hypotheses via enzyme inhibition assays (e.g., IC50 determination) and structure-activity relationship (SAR) studies.

Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?

  • Answer :

  • HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to separate isomers. Monitor for [M+Na]+ adducts.
  • Reaction monitoring : In situ FT-IR or Raman spectroscopy tracks intermediate formation (e.g., hydrazone vs. thiosemicarbazone) .
  • Temperature control : Lowering reaction temperatures (e.g., 60°C vs. reflux) reduces side reactions like Michael adduct formation .

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